![molecular formula C25H28ClNO2 B1139294 Endoxifen hydrochloride CAS No. 1197194-41-4](/img/structure/B1139294.png)
Endoxifen hydrochloride
描述
准备方法
Synthetic Routes and Reaction Conditions: Endoxifen hydrochloride is synthesized through the hydroxylation and demethylation of tamoxifen. The process involves the use of cytochrome P450 enzymes, particularly CYP2D6, which converts tamoxifen into its active metabolites, including endoxifen . The synthetic route typically involves the following steps:
Hydroxylation: Tamoxifen undergoes hydroxylation to form 4-hydroxytamoxifen.
Demethylation: 4-hydroxytamoxifen is then demethylated to produce endoxifen.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Catalytic Reactions: Utilizing catalysts to enhance the efficiency of hydroxylation and demethylation reactions.
Purification: Employing chromatographic techniques to purify the final product.
化学反应分析
Types of Reactions: Endoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of tamoxifen to endoxifen through oxidative metabolism by cytochrome P450 enzymes.
Reduction: Endoxifen can be reduced to its inactive forms under certain conditions.
Substitution: Endoxifen can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes (CYP2D6) for hydroxylation.
Reducing Agents: Chemical reductants for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products:
4-Hydroxytamoxifen: An intermediate in the synthesis of endoxifen.
Inactive Metabolites: Formed through reduction and other metabolic pathways.
科学研究应用
Endoxifen hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the metabolism of tamoxifen and its derivatives.
Medicine: Primarily used in the treatment of estrogen receptor-positive breast cancer. Additionally, it is being explored for the treatment of bipolar disorder.
Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.
作用机制
Endoxifen hydrochloride exerts its effects by binding to estrogen receptors, particularly estrogen receptor alpha (ERα). It functions as an antiestrogen by:
Blocking ERα Transcriptional Activity: Inhibits the transcriptional activity of ERα, thereby preventing estrogen-induced gene expression.
Promoting ERα Degradation: Targets ERα for degradation by the proteasome, reducing the levels of functional receptors in breast cancer cells.
Inhibiting Cell Proliferation: Suppresses estrogen-induced proliferation of breast cancer cells.
相似化合物的比较
Endoxifen hydrochloride is compared with other similar compounds, such as:
Tamoxifen: The parent compound from which endoxifen is derived.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen.
N-desmethyl-tamoxifen: A precursor in the synthesis of endoxifen.
This compound stands out due to its higher potency, unique mechanisms of action, and effectiveness in tamoxifen-resistant breast cancer patients .
生物活性
Endoxifen hydrochloride, the active metabolite of tamoxifen, has emerged as a significant compound in the treatment of hormone-responsive breast cancers. This article delves into its biological activity, pharmacokinetics, and clinical implications based on diverse research findings.
Overview of this compound
Endoxifen (4-hydroxy-N-desmethyltamoxifen) is a selective estrogen receptor modulator (SERM) that exhibits potent anti-estrogenic properties. Unlike tamoxifen, which is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme into various metabolites, endoxifen acts independently of this pathway, making it a more reliable therapeutic option for patients with varying CYP2D6 activity levels .
Pharmacological Properties
In Vitro Activity:
- Endoxifen demonstrates superior potency compared to tamoxifen. It exhibits:
- Anti-estrogenic effects: Inhibits estrogen-induced proliferation in breast cancer cell lines such as MCF-7, HS 578T, and BT-549 .
- PKC Inhibition: Endoxifen shows four-fold higher inhibition of protein kinase C (PKC) activity than tamoxifen, indicating enhanced anti-cancer potential .
- Cell Proliferation: Significantly reduces cell proliferation in estrogen-responsive breast cancer cells .
In Vivo Activity:
- In animal models, endoxifen has been shown to inhibit the growth of MCF-7 human mammary tumor xenografts more effectively than tamoxifen at equivalent doses .
Pharmacokinetics
Endoxifen is rapidly absorbed with a peak concentration (Tmax) occurring between 4.5 to 6 hours post-administration. The half-life ranges from 52.1 to 58.1 hours, allowing for sustained therapeutic effects without frequent dosing .
Case Studies and Clinical Trials
-
Phase I Trials:
- A study involving hormone-resistant metastatic breast cancer patients demonstrated that oral administration of endoxifen resulted in acceptable toxicity profiles and promising anti-tumor outcomes .
- Patients exhibited significantly higher concentrations of endoxifen compared to other metabolites, reinforcing its importance as a therapeutic agent .
-
Pharmacogenetics:
- Variability in CYP2D6 activity significantly affects endoxifen concentrations. Patients with non-functional CYP2D6 alleles often have lower endoxifen levels and poorer clinical outcomes when treated with tamoxifen .
- Monitoring endoxifen levels could be a critical strategy for personalizing breast cancer treatment and optimizing therapeutic efficacy .
Comparative Table of Biological Activity
Activity Type | Endoxifen | Tamoxifen |
---|---|---|
Potency | 30-100 times more potent | Baseline reference |
PKC Inhibition | Four-fold higher | Lower inhibition |
CYP2D6 Dependency | Independent | Dependent |
Clinical Use | Effective in hormone-resistant cases | Standard treatment |
Mechanistic Insights
Recent studies have elucidated the molecular mechanisms through which endoxifen exerts its effects:
- It downregulates AKT phosphorylation via inhibition of PKCβ1 kinase activity, impacting cellular signaling pathways crucial for cancer cell proliferation and survival .
- Phosphoproteomic analyses reveal that endoxifen alters the phosphorylation state of numerous proteins involved in tumorigenesis, suggesting a broad impact on cellular signaling networks .
属性
IUPAC Name |
4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIMPDXTABYCN-BJFQDICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145698 | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032008-74-4 | |
Record name | Endoxifen hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Z-Endoxifen hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Endoxifen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ENDOXIFEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。